

Application Note: Analysis of Chloronitromethane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloronitromethane

Cat. No.: B120751

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloronitromethane (CNM) is a member of the halonitromethane (HNM) class of compounds, which are recognized as disinfection byproducts (DBPs) in drinking water.^{[1][2]} These compounds are formed when disinfectants like chlorine react with natural organic matter present in the water. Due to their potential cytotoxicity and genotoxicity, there is a significant interest in the accurate and sensitive determination of HNMs, including **chloronitromethane**, in various matrices.^{[1][2]} Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like **chloronitromethane**, offering high sensitivity and selectivity.^[3] This application note provides a detailed protocol for the analysis of **chloronitromethane** in water samples using GC-MS.

Experimental Protocols

Sample Preparation: Solid-Phase Microextraction (SPME)

This protocol is adapted from methodologies developed for the analysis of halonitromethanes in drinking water.^{[4][5]}

Materials:

- 20 mL headspace vials with PTFE-lined septa
- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Heater-stirrer
- Sodium chloride (NaCl), analytical grade
- Reagent water (Milli-Q or equivalent)
- **Chloronitromethane** standard solution

Procedure:

- Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.
- Add 4 g of NaCl to the sample to increase the ionic strength, which aids in the partitioning of volatile analytes into the headspace.
- Immediately seal the vial with a PTFE-lined septum and cap.
- Place the vial in a heater-stirrer and equilibrate the sample at 40°C for 10 minutes with constant stirring.
- Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 40°C while maintaining stirring.
- After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used for the analysis.

GC Conditions:

Parameter	Value
Column	DB-5ms (30 m x 0.25 mm I.D., 0.25 μ m film thickness) or equivalent
Injector Temperature	250°C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature of 40°C, hold for 4 minutes. Ramp to 150°C at 10°C/min. Ramp to 250°C at 20°C/min and hold for 2 minutes.

MS Conditions:

Parameter	Value
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230°C
Quadrupole Temp.	150°C
Acquisition Mode	Full Scan (m/z 45-200) for identification and Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp.	280°C

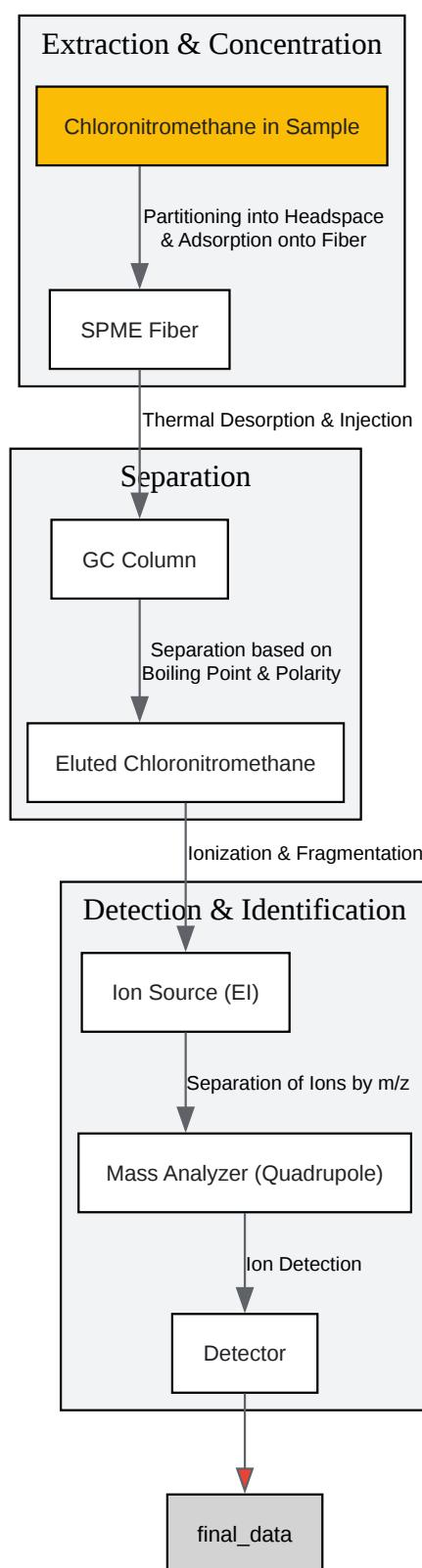
Selected Ion Monitoring (SIM) Parameters for Chloronitromethane:

Ion Role	m/z
Quantification Ion	49
Qualifier Ion 1	95
Qualifier Ion 2	46

Quantitative Data

The following table summarizes the typical quantitative performance for the analysis of **chloronitromethane** based on data for halonitromethanes.[\[4\]](#)[\[5\]](#)

Parameter	Value
Calibration Range	0.1 - 10 µg/L
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.01 µg/L
Limit of Quantification (LOQ)	0.05 µg/L
Recovery	85 - 110%
Relative Standard Deviation (RSD)	< 15%


Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the GC-MS analysis of **chloronitromethane**.

Signaling Pathway Diagram (Logical Relationship)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Halonitromethane drinking water disinfection byproducts: chemical characterization and mammalian cell cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Analysis of Chloronitromethane using Gas Chromatography-Mass Spectrometry (GC-MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120751#gas-chromatography-mass-spectrometry-gc-ms-analysis-of-chloronitromethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com